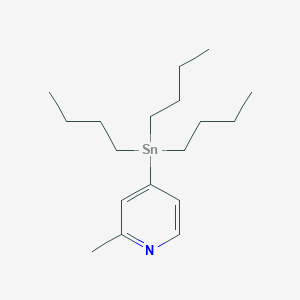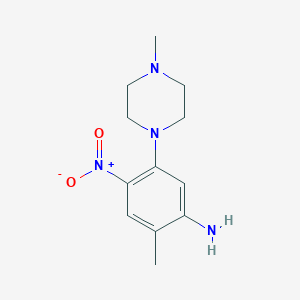
2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline is a chemical compound with the molecular formula C12H19N3 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline is characterized by a dihedral angle between the benzene ring and the plane of the four carbon atoms in the piperazine ring . The piperazine ring adopts a chair conformation . An intramolecular N—H⋯O hydrogen bond generates an S(6) ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline include a molecular weight of 205.3 . The compound is stored at room temperature in a dark place under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzimidazoles for Glucosidase Inhibition and Antioxidant Activity
The compound 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline has been utilized in the synthesis of novel benzimidazole derivatives, which show potential as glucosidase inhibitors with significant antioxidant activities. These derivatives were synthesized using a 'onepot' nitro reductive cyclization reaction and demonstrated high scavenging activity in various antioxidant assays, including Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) assays. Some of these compounds exhibited α-glucosidase inhibitory potential greater than the standard acarbose (Özil, Baltaş, & Parlak, 2018).
Development of Amides with Potential Therapeutic Applications
Research into carboxylic acid amides containing an N-methylpiperazine fragment led to the synthesis of several compounds with potential applications in medicine. This research explored the reactivity of 4-methyl-3-nitroaniline with various chlorides and benzoates, leading to compounds that could be intermediates in the synthesis of drugs like imatinib, an antileukemic agent (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
SIRT6 Inhibition for Diabetes Treatment
A series of new SIRT6 inhibitors containing 1-phenylpiperazine skeleton, including 5-(4-methylpiperazin-1-yl)-2-nitroaniline, were discovered. These inhibitors, particularly compound 6d, showed significant potential in treating diabetes by increasing the level of glucose transporter GLUT-1 and reducing blood glucose levels in a mouse model of type 2 diabetes (Sun et al., 2020).
Synthesis of Complexes for Antimicrobial Studies
Research on synthesizing unsymmetrical end-off binucleating ligands and their complexes with Cu(II), Ni(II), and Zn(II) has been conducted. These complexes exhibited significant growth inhibitory activity against pathogenic bacteria and fungi. The study highlighted the potential of these complexes in antimicrobial applications (Shanmuga Bharathi et al., 2009).
In Vitro Metabolism Studies of Legal Highs
A study on the synthesis and in vitro metabolism of nitracaine, methoxypiperamide, and mephtetramine provided insights into the metabolic pathways of these compounds. It highlighted the importance of understanding the metabolism of new psychoactive substances for clinical and toxicological analysis (Power et al., 2014).
Safety And Hazards
The safety information available for 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline indicates that it is a substance that requires careful handling. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and various precautionary statements have been provided .
Eigenschaften
IUPAC Name |
2-methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9-7-12(16(17)18)11(8-10(9)13)15-5-3-14(2)4-6-15/h7-8H,3-6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAMVFVLQSGMHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N2CCN(CC2)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387687 |
Source


|
| Record name | 2-methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |
CAS RN |
347355-95-7 |
Source


|
| Record name | 2-methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)
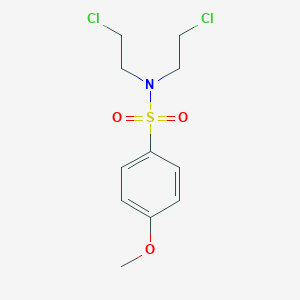
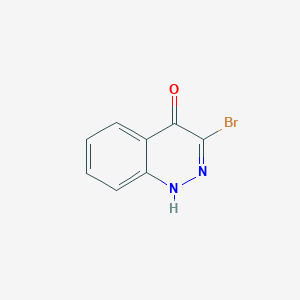
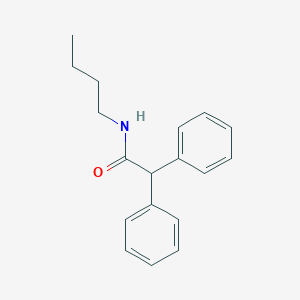
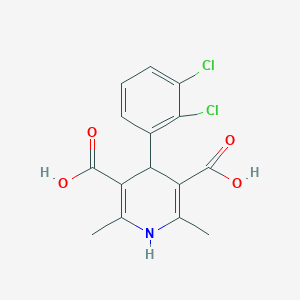
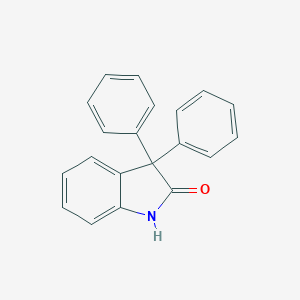
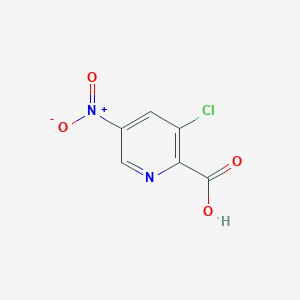
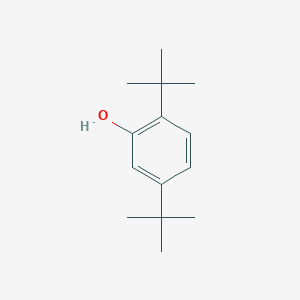
![N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B187668.png)
![Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate](/img/structure/B187672.png)
![N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B187675.png)
